

Application Notes and Protocols: Photocatalytic Activity of Nitrogen-Doped Titanium(IV) Oxide

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Compound of Interest

Compound Name: Titanium(II) oxide

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These application notes provide a comprehensive overview of the synthesis, characterization, and application of nitrogen-doped titanium(IV) oxide (N-doped TiO_2) as a visible-light-active photocatalyst. The enhanced photocatalytic activity of N-doped TiO_2 under visible light irradiation makes it a promising material for various applications, including environmental remediation, water purification, and air purification.^{[1][2]}

Introduction

Titanium(IV) oxide (TiO_2) is a widely used photocatalyst due to its high activity, chemical stability, and low cost.^[3] However, its large band gap (3.0–3.2 eV) limits its application to the UV region of the electromagnetic spectrum, which accounts for only a small fraction of solar light.^{[4][5]} Doping TiO_2 with nitrogen has been shown to be an effective strategy to extend its light absorption into the visible region, thereby enhancing its photocatalytic efficiency under solar irradiation.^{[1][2][4]} Nitrogen doping introduces N 2p states above the O 2p valence band, narrowing the band gap and allowing for the generation of electron-hole pairs upon visible light absorption.^{[4][6]}

Data Presentation

The following tables summarize key quantitative data from various studies on N-doped TiO_2 , providing a comparative overview of its properties and photocatalytic performance.

Table 1: Band Gap Energies of N-Doped TiO₂ Synthesized by Different Methods

Synthesis Method	Nitrogen Precursor	Calcination Temperature (°C)	Band Gap (eV)	Reference
Sol-gel	Urea	490	Shift to visible region	[7]
Sol-gel	Triethylamine	-	Shift to visible region	[8]
Sol-gel	Ethylenediamine	-	Shift to visible region	[9]
Sol-gel	Amorphous	130	2.4	[10]
Thermal Decomposition	Urea	500	Reduced from 3.18 to 2.20	[3]
Co-precipitation	Tri-thiocyanuric acid	550	0.73 (conduction band potential)	[4]
Heat Treatment in NH ₃	Ammonia	525-600	-	[6]

Table 2: Photocatalytic Degradation Efficiency of N-Doped TiO₂ for Various Pollutants

Pollutant	Catalyst	Light Source	Degradation Efficiency (%)	Time (min)	Reference
Indigo Carmine Dye	N-doped TiO ₂ (1:1 urea)	UV Light	Higher than other samples	-	[3]
Nitrogen Oxides (NO _x)	N-doped TiO ₂ (TC10)	Visible Light	51 (NO), 29 (NO _x)	-	[4]
Methylene Blue	N-doped TiO ₂	Visible Light	40	280	[11]
Toluene	N-doped TiO ₂	Solar Lamp	48	280	[11]
Methyl Orange	N-doped TiO ₂ (Triethylamine)	Visible Light	76.4	-	
Rhodamine B	N-doped TiO ₂ (Triethylamine)	Visible Light	Higher than undoped	-	[8]
Isopropanol	1% Cu-N-TiO ₂	White LED	662.3 ppm h ⁻¹	-	[12]
Phenol	N-doped TiO ₂	Visible Light	Significantly higher than TiO ₂	-	[13][14]
p-Nitrophenol	N-doped TiO ₂	Visible Light	Marked improvement	-	[9]
Rhodamine B	N-doped TiO ₂ (Semicarbazide)	Sunlight	1.9 times more active than Degussa P25	-	[15]

Experimental Protocols

Synthesis of N-Doped TiO₂ via Sol-Gel Method

This protocol describes a general procedure for synthesizing N-doped TiO₂ nanoparticles using a sol-gel method with a nitrogen precursor.

Materials:

- Titanium(IV) isopropoxide (TTIP) or Titanium(IV) butoxide (TBT)
- Ethanol (absolute)
- Nitric acid (HNO₃)
- Nitrogen precursor (e.g., Urea, Triethylamine, Ethylenediamine)
- Deionized water

Procedure:

- Prepare Solution A by dissolving a specific amount of the nitrogen precursor in ethanol.
- Prepare Solution B by mixing the titanium precursor (TTIP or TBT) with ethanol.
- Slowly add Solution A to Solution B under vigorous stirring.
- Add a mixture of deionized water and nitric acid dropwise to the resulting solution to initiate hydrolysis and condensation. The molar ratio of Ti:H₂O:Ethanol is crucial and should be optimized.
- Continue stirring the mixture for several hours until a gel is formed.
- Age the gel for 24-48 hours at room temperature.
- Dry the gel in an oven at 80-100 °C for 12-24 hours to obtain a xerogel.
- Grind the xerogel into a fine powder.
- Calcination: Heat the powder in a furnace at a specific temperature (e.g., 450-550 °C) for a defined duration (e.g., 2-4 hours) in air or an inert atmosphere to induce nitrogen doping and

crystallization.[9][16] The ramp rate during heating can also influence the material's properties.[6]

Characterization of N-Doped TiO₂

To understand the physicochemical properties of the synthesized N-doped TiO₂, the following characterization techniques are recommended:

- X-ray Diffraction (XRD): To determine the crystal structure (anatase, rutile, or brookite) and crystallite size.[3][17]
- X-ray Photoelectron Spectroscopy (XPS): To confirm the presence and chemical state of nitrogen within the TiO₂ lattice (e.g., substitutional or interstitial).[6][10]
- UV-Vis Diffuse Reflectance Spectroscopy (DRS): To determine the light absorption properties and estimate the band gap energy.[3][4]
- Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM): To observe the morphology, particle size, and microstructure of the nanoparticles.[3][9]
- Fourier-Transform Infrared Spectroscopy (FTIR): To identify functional groups on the surface of the catalyst.[3]
- Photoluminescence (PL) Spectroscopy: To study the separation efficiency of photo-generated electron-hole pairs.[5]

Protocol for Photocatalytic Activity Evaluation

This protocol outlines a standard procedure for assessing the photocatalytic activity of N-doped TiO₂ in the degradation of an organic pollutant in an aqueous solution.

Materials and Equipment:

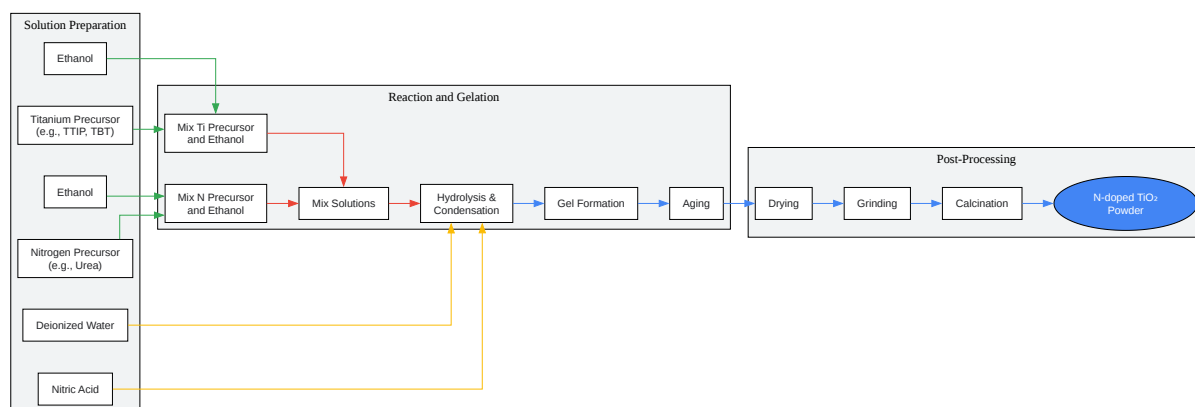
- N-doped TiO₂ photocatalyst
- Model pollutant (e.g., Methylene Blue, Rhodamine B, Phenol)
- Deionized water

- Photoreactor equipped with a visible light source (e.g., LED lamp, Xenon lamp with a UV cutoff filter)[5]
- Magnetic stirrer
- UV-Vis Spectrophotometer
- Centrifuge

Procedure:

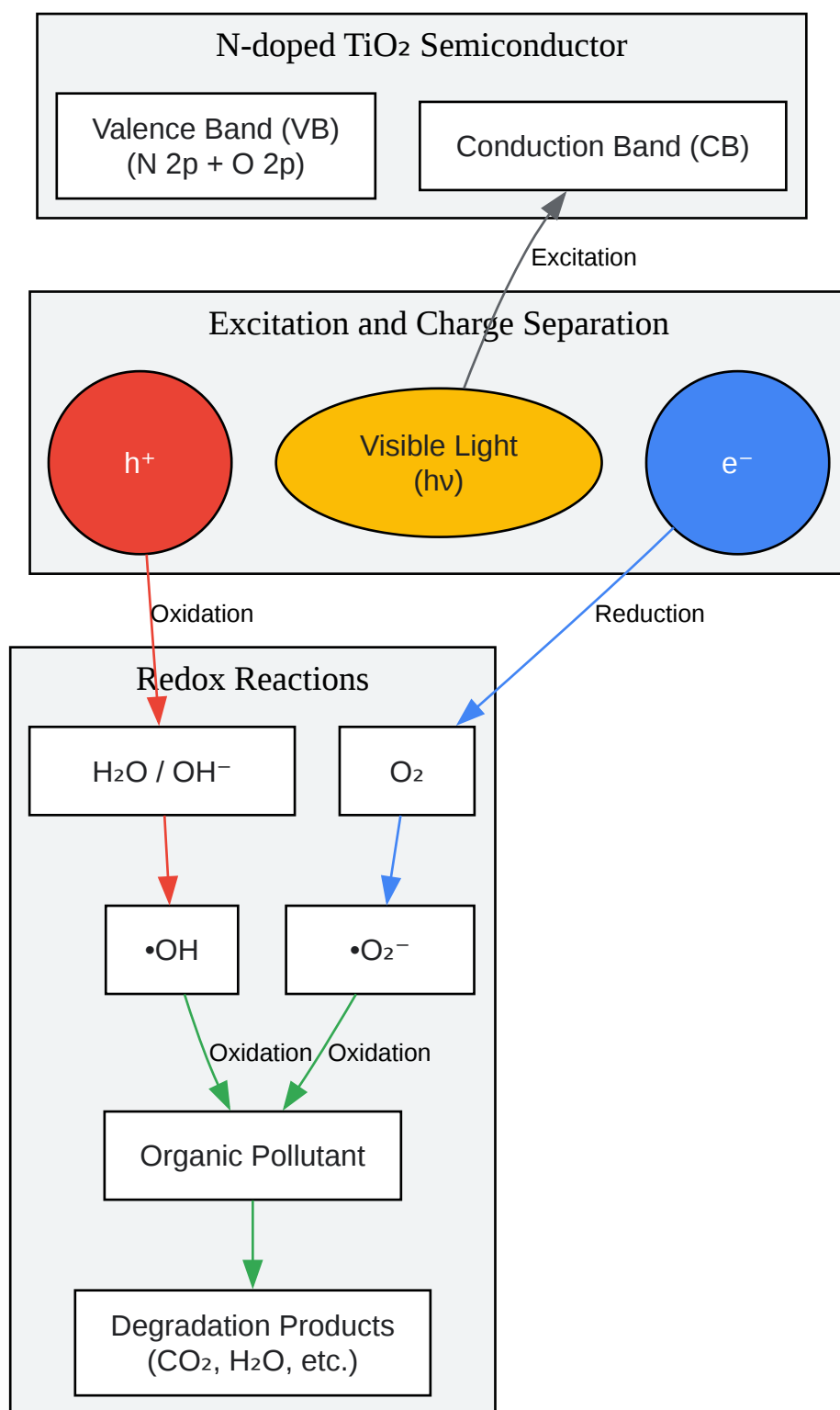
- Catalyst Suspension: Disperse a specific amount of the N-doped TiO₂ catalyst in a known volume of the pollutant solution with a specific initial concentration.
- Adsorption-Desorption Equilibrium: Stir the suspension in the dark for a period (e.g., 30-60 minutes) to establish adsorption-desorption equilibrium between the catalyst surface and the pollutant molecules.[7]
- Photocatalytic Reaction: Irradiate the suspension with the visible light source under continuous stirring. The distance between the light source and the reactor should be kept constant.[7][18]
- Sampling: At regular time intervals, withdraw aliquots of the suspension.
- Analysis: Centrifuge the withdrawn samples to separate the catalyst particles. Analyze the supernatant using a UV-Vis spectrophotometer at the wavelength of maximum absorbance of the pollutant to determine its concentration.
- Calculation of Degradation Efficiency: The degradation efficiency can be calculated using the following formula: Degradation (%) = $[(C_0 - C_t) / C_0] \times 100$ where C_0 is the initial concentration of the pollutant after the adsorption-desorption equilibrium, and C_t is the concentration at time t.

Visualizations



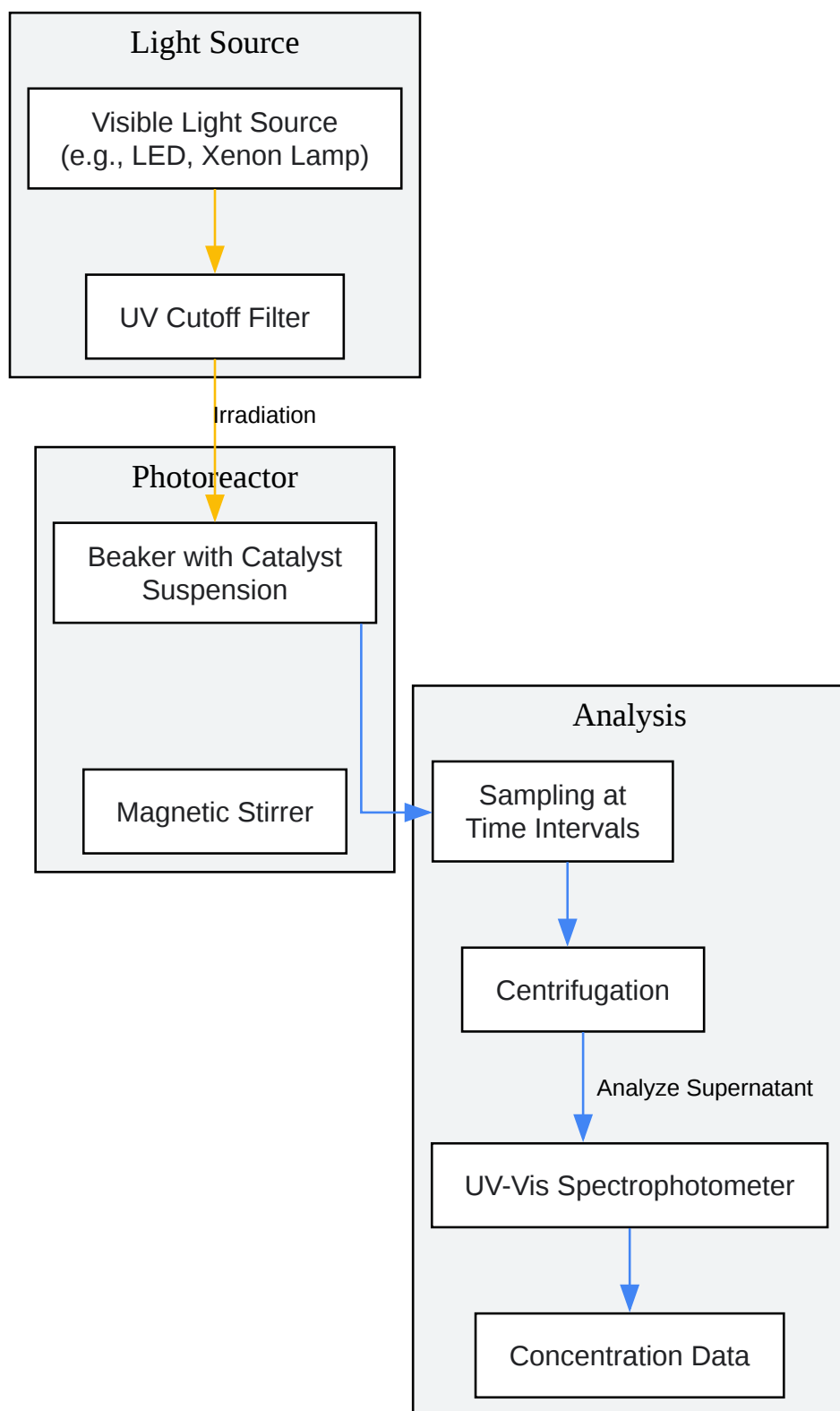
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Caption: Workflow for the synthesis of N-doped TiO₂ via the sol-gel method.



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Caption: Mechanism of photocatalytic degradation by N-doped TiO₂ under visible light.



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Caption: Experimental setup for evaluating photocatalytic activity.

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